molecular formula C15H13N3O B1165804 CERAMIDE GLYCANASE CAS No. 106769-66-8

CERAMIDE GLYCANASE

Cat. No.: B1165804
CAS No.: 106769-66-8
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Description

Ceramide glycanase is an essential enzyme for glycan research, specifically designed to deglycosylate a wide variety of glycosphingolipids (GSLs) by cleaving the β-glycosyl linkage between the oligosaccharide and the ceramide moiety . This cleavage releases intact glycan chains, enabling their characterization and making them accessible for downstream fluorescent labeling using technologies such as LudgerTag for subsequent analysis by HPLC or other methods . The ability to identify and measure GSLs is critical for research in diverse fields, including developmental neurobiology and lysosomal storage diseases such as Tay-Sachs and Gaucher's disease . There is also growing interest in GSLs as potential targets for immunotherapy . This enzyme, purified from Hirudo medicinalis , demonstrates high specificity and activity, effectively cleaving glycans from key substrates including GM1, GM2, GM3, GD3, GD1a, and GD1b . It operates optimally in a pH range of 4.5 to 6.5 . The product is rigorously quality controlled and is confirmed to be free from contaminating activities of other glycosidases, ensuring pure and reliable research results . Each kit is supplied with a optimized reaction buffer and a GM1 glycolipid standard for positive control, and is sufficient for up to 25 sample reactions . FOR RESEARCH USE ONLY. Not for use in diagnostic, therapeutic, or any human or veterinary clinical procedures.

Properties

CAS No.

106769-66-8

Molecular Formula

C15H13N3O

Origin of Product

United States

Enzymatic Characteristics and Reaction Kinetics of Ceramide Glycanase

Catalytic Mechanism of Glycosidic Bond Hydrolysis

Ceramide glycanase, classified under Glycoside Hydrolase Family 5 (GH5), catalyzes the hydrolysis of the β-glycosidic linkage between the oligosaccharide and ceramide moieties of glycosphingolipids ludger.comneb.comresearchgate.net. Glycoside hydrolases typically employ either a retaining or an inverting mechanism for catalysis nih.govuniversiteitleiden.nl. Retaining β-glycosidases, which include many GH families, generally utilize a Koshland double-displacement mechanism involving a catalytic nucleophile and an acid/base residue nih.govuniversiteitleiden.nl. This mechanism involves two steps: a nucleophilic attack by a catalytic amino acid on the anomeric carbon of the glycosidic substrate, coupled with proton transfer from an acid/base residue and departure of the leaving group (ceramide in the case of CGase), leading to a covalent enzyme-glycoside intermediate; followed by hydrolysis of this intermediate nih.gov. While the specific mechanism for all CGases may vary depending on their origin and family, the core function involves breaking the glycosidic bond.

Substrate Specificity and Recognition Principles

This compound exhibits specificity towards different glycosphingolipid substrates, primarily cleaving the β-glycosyl linkage ludger.com. The enzyme's substrate recognition involves specific interactions with both the glycan and ceramide portions of the glycosphingolipid universiteitleiden.nlresearchgate.net.

Glycosphingolipid Substrates and Hydrolysis Patterns

CGase can deglycosylate a variety of glycosphingolipids ludger.com. Different types of endoglycoceramidases (EGCs), a category that includes this compound, show distinct substrate specificities researchgate.netresearchgate.net. For instance, EGCase I has a broad substrate scope, hydrolyzing ganglio-, lacto-, and globo-series GSLs, as well as fucosyl-GM1a researchgate.net. EGCase II primarily hydrolyzes ganglio- and globo-series GSLs, while EGALC specifically hydrolyzes 6-gala series GSLs containing a common R-Galβ1-6Galβ-Cer structure researchgate.net.

Studies on the hydrolysis patterns of various GSLs by recombinant EGALC have shown differing rates of hydrolysis depending on the specific glycan structure attached to the ceramide researchgate.net. For example, using a recombinant EGALC, time course experiments demonstrated hydrolysis of substrates like CDS, CTS, CTeS, and TGC, while others like GM1a, GM4, or sulfatide were not hydrolyzed under the tested conditions researchgate.net.

SubstrateHydrolysis by Recombinant EGALC
CDSHydrolyzed
CTSHydrolyzed
CTeSHydrolyzed
TGCHydrolyzed
GM1aNot Hydrolyzed
GM4Not Hydrolyzed
SulfatideNot Hydrolyzed

This highlights that the structure of the glycan moiety plays a significant role in substrate recognition and hydrolysis by specific CGases.

Influence of Ceramide Moiety Hydrophobicity on Substrate Recognition

The ceramide moiety, being hydrophobic, interacts with a corresponding hydrophobic region within the enzyme's active site universiteitleiden.nlresearchgate.net. Studies on mammalian ceramide glycanases from sources like rabbit and rat mammary tissues have indicated the hydrophobic nature of these enzymes, as they bind to hydrophobic columns during purification nih.govindexcopernicus.com. This suggests that the interaction with the hydrophobic ceramide portion of the substrate is crucial for enzyme binding and activity universiteitleiden.nlresearchgate.netnih.gov. The active site of endoglycoceramidases has been described as having a wide funnel-like polar cavity for the oligosaccharide and a narrow hydrophobic tunnel for binding the ceramide moiety researchgate.net.

Research on ceramide kinase, another enzyme interacting with ceramide, has shown that the acyl chain length and the presence of a trans double bond in the sphingoid base are important for substrate recognition nih.gov. While this pertains to ceramide kinase, it suggests that the structural features and hydrophobicity of the ceramide can influence recognition by enzymes that interact with it.

Enzyme Kinetics and Steady-State Parameters (e.g., Apparent Km, kcat)

Enzyme kinetics studies provide insights into the catalytic efficiency and substrate affinity of this compound. Key steady-state parameters include the Michaelis constant (Km) and the catalytic turnover number (kcat) libretexts.org. Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is related to the enzyme's affinity for the substrate libretexts.org. A lower Km generally indicates higher affinity libretexts.org. The kcat, also known as the turnover number, is the maximum number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated with substrate libretexts.org. The ratio kcat/Km is considered the specificity constant and reflects the enzyme's catalytic efficiency and substrate specificity libretexts.orgbeilstein-journals.orgbiorxiv.org.

Specific kinetic parameters for various ceramide glycanases from different sources and with different substrates have been determined in research studies. For instance, studies have reported Km values for the hydrolysis of specific glycosphingolipids by CGase. One study mentioned Km, Vmax, kcat, and kcat/Km values for a substance (STX), with a Km of 32 µM and a kcat of 0.19 h⁻¹ researchgate.net. Another study on recombinant PNGase F (Peptide:N-Glycosidase F), an enzyme that cleaves N-glycans, reported a rough estimate of the Michaelis constant (Km) as 2.1 µM using a specific glycopeptide substrate massey.ac.nz. While this is not this compound, it illustrates the determination of Km values for glycan-cleaving enzymes. Detailed kinetic parameters for various CGases acting on their preferred glycosphingolipid substrates are crucial for understanding their catalytic behavior.

Optimal Activity Conditions and Modulating Factors

The activity of this compound is influenced by various factors, including pH, temperature, and the presence of detergents or ions ontosight.ainih.govindexcopernicus.com.

pH Dependence of Enzymatic Activity

This compound typically exhibits optimal activity within a specific pH range. Many CGases, particularly those found in lysosomes, function optimally at acidic pH ontosight.ainih.govopenrespiratorymedicinejournal.com. For example, CGase from lactating rat mammary tissue was found to have a pH optimum between 5 and 6 nih.gov. Another source indicates an optimal pH range of 4.5 – 6.5 for this compound activity ludger.com. Acid ceramidase, an enzyme also involved in sphingolipid metabolism, has an optimal pH of 4.5 nih.gov. The acidic environment of lysosomes is conducive to the activity of these enzymes involved in lipid breakdown ontosight.aiopenrespiratorymedicinejournal.comuniversiteitleiden.nl.

However, it is worth noting that the optimal pH can vary depending on the specific enzyme and its source. For instance, a neutral ceramidase from mouse liver was found to have a pH optimum of 7.5 for hydrolysis activity researchgate.net. This highlights the diversity in optimal pH among enzymes that metabolize sphingolipids. The pH of the cellular environment where the enzyme is located significantly impacts its activity openrespiratorymedicinejournal.comuniversiteitleiden.nl.

Enzyme Source / TypeOptimal pH Range
Rat Mammary Tissue CGase5 - 6
Hirudo medicinalis CGase4.5 - 6.5
Acid Ceramidase4.5
Mouse Liver Neutral Ceramidase7.5

Modulating factors such as the presence of detergents are often required for optimal CGase activity, particularly for those interacting with hydrophobic substrates like glycosphingolipids nih.govindexcopernicus.com. Some metal ions, such as Hg²⁺, Zn²⁺, and Cu²⁺, have been shown to be inhibitory to CGase activity indexcopernicus.com.

Influence of Detergents and Ionic Environment

The activity of this compound is known to be influenced by its ionic environment and the presence of detergents, which is typical for enzymes acting on lipid substrates. The enzyme is commonly stored and utilized in buffers containing specific components that help maintain its stability and activity, particularly when dealing with hydrophobic glycosphingolipid substrates. nih.gov

A standard storage solution for purified this compound includes 0.05M Sodium Acetate, 1mg/ml Sodium Taurodeoxycholate, and 5mg/ml Bovine Serum Albumin, at pH 5.0. nih.gov The inclusion of Sodium Taurodeoxycholate, a detergent, in the reaction buffer suggests its role in solubilizing or dispersing the glycosphingolipid substrates, making them accessible to the enzyme. nih.gov

Research on related enzymes that interact with lipid substrates, such as glycosyltransferases, indicates that detergents can have complex effects on enzymatic activity. nih.gov Low concentrations of detergents can sometimes be inhibitory, while higher concentrations, often above the critical micelle concentration, may restore or enhance activity by influencing the state of the lipid substrate. nih.gov For many glycosidases, moderate levels (0.5-1.0%) of ionic and non-ionic detergents allow for satisfactory activity or have no significant effect. nih.gov However, the impact can be enzyme-specific, with some glycosidases showing inhibition by certain detergents like SDS, which can sometimes be counteracted by the addition of non-ionic detergents such as NP-40. nih.gov

The ionic composition of the buffer, such as the 0.05M Sodium Acetate present in the standard reaction buffer, also contributes to the enzyme's environment and can influence its catalytic rate and stability. nih.gov The specific ions and their concentrations play a role in maintaining the optimal conformation and charge distribution of the enzyme and its substrates.

Furthermore, the activity of endoglycoceramidase II (EGCase II), which is synonymous with this compound, has been shown to be enhanced by an activator protein in the absence of detergents. uni.lu This suggests that in the absence of artificial surfactants, specific protein cofactors may be required to facilitate the interaction between the enzyme and its glycosphingolipid substrates.

Metal Ion Effects on Catalytic Activity

Information specifically detailing the effects of metal ions directly on the catalytic activity of this compound (EC 3.2.1.123) is limited in the provided sources. However, studies on other classes of enzymes involved in carbohydrate modification or phosphate (B84403) hydrolysis offer insights into the potential roles of metal ions in enzymatic catalysis.

Glycosyltransferases, enzymes that catalyze the transfer of saccharide moieties, can exhibit enhanced catalytic rates in the presence of divalent metal ions such as Mn(II) or Mg(II). nih.gov These metal ions are often involved in coordinating with specific amino acid motifs within the enzyme, facilitating substrate binding or stabilizing the transition state of the reaction. nih.gov

In the case of other hydrolases, like Peptide:N-glycosidase F (PNGase F), which cleaves asparagine-linked oligosaccharides, certain metal ions have been identified as inhibitors. nih.gov For instance, Ag+, Cu2+, and Fe3+ ions have been shown to strongly inhibit PNGase F activity. nih.gov This inhibition may occur through interactions with critical amino acid residues, such as histidine, that are involved in substrate recognition or the catalytic mechanism. nih.gov

Studies on the catalysis of phosphate diester hydrolysis by metal ion complexes, while distinct from the glycosidic cleavage performed by this compound, demonstrate that metal ions can play a cooperative role in catalysis. nih.gov Differences in catalytic activity among metal complexes can be attributed to factors such as the number of open coordination sites available for interaction with the substrate or the Lewis acidity of the metal ion. nih.gov

Molecular Architecture and Structural Biology of Ceramide Glycanase

Protein Homology and Subfamily Classification within Glycoside Hydrolase Family 5

Ceramide glycanase belongs to Glycoside Hydrolase Family 5 (GH5), a large and diverse family of enzymes that hydrolyze glycosidic bonds. ludger.comnih.govcazypedia.orgwikipedia.org GH5 enzymes are known to utilize a retaining mechanism, typically following a Koshland double-displacement mechanism involving two catalytic residues. cazypedia.org Phylogenetic analyses indicate that known endoglycoceramidases are distributed among several GH5 subfamilies. For instance, EGCrP1 and EGCrP2 are assigned to subfamily GH5_12, eukaryotic EGCases fall into subfamily GH5_27, EGCase II is classified under subfamily GH5_28, and EGALC belongs to subfamily GH5_29. nih.gov Some novel endoglycoceramidases, such as a novel EGCase I from Rhodococcus equi 103S, may represent new subfamilies within GH5. nih.gov The classification of glycoside hydrolases into families is based on amino acid sequence similarities. wikipedia.orgebi.ac.uk

Molecular Mass and Potential Subunit Organization

The molecular mass of this compound can vary depending on its source. This compound purified from the leech, Macrobdella decora, was found to have a molecular mass of 54 kDa by SDS-PAGE, while the native enzyme showed a molecular mass of 330 kDa by gel filtration, suggesting a potential subunit organization. nih.gov Earthworm (Lumbricus terrestris) this compound was reported to have a molecular mass of 43.7 kDa by gel filtration. nih.govnih.gov Recombinant Endoglycoceramidase II from Rhodococcus species has a reported molecular weight of 58.9 kDa. sigmaaldrich.com Rat mammary tissue this compound showed an immunostained band corresponding to a 64 kDa protein, similar to the clam enzyme, indicating probable structural similarities across species. nih.govbvsalud.org

Here is a table summarizing the reported molecular masses of this compound from different sources:

SourceMethodMolecular Mass (kDa)Notes
Macrobdella decoraSDS-PAGE54Subunit mass
Macrobdella decoraGel filtration330Native enzyme mass
Lumbricus terrestrisGel filtration43.7
Rhodococcus sp.Reported58.9Recombinant EGCase II
Rat mammary tissueImmunostaining64

Active Site Characterization and Identification of Catalytic Residues

Like other GH5 enzymes, this compound employs a catalytic mechanism involving two conserved carboxylic acid residues, typically glutamates, which function as a catalytic nucleophile and a general acid/base. cazypedia.orguniversiteitleiden.nl These residues are generally located at the C-terminal ends of β-strands 4 and 7 within the enzyme's (β/α)8 barrel catalytic domain. glycoforum.gr.jpcazypedia.orguniversiteitleiden.nl For a novel endoglycoceramidase from Rhodococcus equi, homology modeling suggested that Glu234 at the end of β-strand 4 could function as an acid/base catalyst and Glu341 at the end of β-strand 7 as a nucleophile. nih.gov Site-directed mutagenesis of these glutamate (B1630785) residues resulted in a complete loss of enzymatic activity. nih.gov Studies on rat mammary this compound indicated the presence of a sulfhydryl group in the active site, as its activity was inhibited by mercury. nih.govbvsalud.org The active site of endoglycoceramidase is characterized by two distinct regions: a wide, polar cavity that binds the oligosaccharide moiety and a narrow, hydrophobic tunnel that accommodates the ceramide portion of the substrate. nih.govsjtu.edu.cn Specific residues within these regions are involved in substrate binding and catalysis. For instance, Asn265 and Gln298 have been identified as interacting directly with ceramide and are conserved among EGCases, suggesting their importance in catalysis. sjtu.edu.cn

Structural Elucidation via X-ray Crystallography and Complementary Techniques

Structural information on this compound and related endoglycoceramidases has been obtained through techniques like X-ray crystallography and homology modeling. The crystal structure of Endoglycoceramidase II from Rhodococcus sp. strain M-777 (M777_EGCase II) has provided insights into the enzyme's substrate-binding site, revealing the distinct polar cavity for the oligosaccharide and the hydrophobic tunnel for the ceramide. nih.govsjtu.edu.cn X-ray diffraction analysis has also been used to study the structural organization of lipids, including ceramides (B1148491). nih.gov While direct X-ray crystallographic data specifically for this compound from all sources might not be extensively available, structural studies on related GH5 enzymes and endoglycoceramidases contribute to understanding its molecular architecture. nih.govcazypedia.orguga.edudntb.gov.ua Homology modeling, often using known structures of related glycoside hydrolases like cellulases as templates, has been instrumental in predicting the three-dimensional structure and identifying key catalytic residues of this compound. glycoforum.gr.jpnih.gov

Computational Modeling and Structure-Function Relationship Studies

Computational modeling, including homology modeling and molecular dynamics simulations, plays a crucial role in understanding the structure-function relationship of this compound. glycoforum.gr.jpwikipedia.orgnih.govnih.gov139.91.210acs.orgresearchgate.net Homology modeling of endoglycoceramidase, often based on the known structures of GH5 enzymes with a (β/α)8-barrel catalytic domain, has helped to predict the enzyme's three-dimensional structure and identify potential active site residues. glycoforum.gr.jpnih.gov These models suggest that this compound shares a common catalytic domain structure with enzymes like cellulases in GH5. glycoforum.gr.jp Computational studies can also provide insights into substrate binding modes and the dynamics of the enzyme-substrate interaction, which are essential for understanding its specificity and catalytic mechanism. wikipedia.orgsjtu.edu.cnacs.org While some computational modeling efforts have focused on ceramide metabolism and related enzymes like ceramide synthase, specific detailed computational studies solely on this compound's structure-function dynamics are also part of the broader research in glycoscience. nih.gov139.91.210researchgate.net

Regulation of Ceramide Glycanase Activity and Gene Expression

Transcriptional and Post-Transcriptional Regulation Mechanisms

Transcriptional and post-transcriptional mechanisms play significant roles in controlling the levels and activity of enzymes involved in ceramide and glycosphingolipid metabolism, including, by implication, ceramide glycanase. While direct detailed studies on the transcriptional and post-transcriptional regulation specifically of this compound are less extensively documented compared to enzymes involved in GSL synthesis like glucosylceramide synthase (GCS), broader principles and related findings offer insights.

Gene expression is a highly regulated process encompassing transcriptional control, which dictates when and how much mRNA is produced from a gene, and post-transcriptional control, which affects mRNA stability, processing (like alternative splicing), and translation lumsa.it.

Studies on related enzymes in sphingolipid metabolism, such as glucosylceramide synthase (UGCG), provide relevant context. For instance, UGCG transcriptional regulation involves factors like CpG island methylation at the UGCG promoter, which has been inversely correlated with gene expression in certain cancers d-nb.info. This suggests that epigenetic modifications can influence the transcription of genes in the sphingolipid metabolic pathway.

At the post-transcriptional level, mechanisms like alternative splicing can lead to the production of different protein isoforms from a single mRNA transcript, potentially impacting enzyme function or localization lumsa.it. MicroRNAs (miRNAs) can also regulate gene expression post-transcriptionally by binding to the 3' untranslated region (UTR) of mRNA, affecting its stability and translation lumsa.it. While specific miRNA regulation of CGase mRNA is not explicitly detailed in the provided texts, these mechanisms are common in regulating metabolic enzymes.

Furthermore, the balance between ceramide and sphingosine-1-phosphate has been suggested to influence the molecular response of cells to environmental stress and determine cell fate, implying a regulatory interplay within the sphingolipid metabolic network that could indirectly affect CGase expression or activity researchgate.net.

Research on ceramide synthesis has also indicated a correlation with the post-transcriptional regulation of sterol-regulatory element-binding protein (SREBP), a key regulator of lipid metabolism genes. Inhibition of ceramide synthesis was shown to decrease levels of transcriptionally active SREBP, suggesting that ceramide levels themselves can influence the transcription of genes involved in lipid metabolism, which might include those related to GSL degradation like CGase nih.gov.

Endogenous Modulators of Enzymatic Activity

The activity of this compound can be modulated by various endogenous factors, including the availability of its substrates (glycosphingolipids) and potentially by other lipids or signaling molecules within the cellular environment. CGase exhibits specificity towards different glycosphingolipid substrates, with a preference noted for hydrolyzing glycosphingolipids with a ceramide moiety linked to a single sugar residue ontosight.ai. The concentration and types of GSLs present in different cellular compartments can therefore influence CGase activity.

Ceramide, the product of CGase activity, is a bioactive molecule that plays a critical role in various cellular processes ontosight.aicapes.gov.br. The levels of ceramide are tightly controlled by coordinated mechanisms, including degradation, phosphorylation, and further metabolism into other sphingolipids capes.gov.br. This intricate balance suggests that the cellular ceramide concentration could potentially act as an endogenous modulator, perhaps through feedback mechanisms, although direct evidence for ceramide modulating CGase activity is not explicitly provided in the search results.

Other lipids, such as phosphatidylinositol (PI), phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and lyso-PC, have been identified as endogenous antigens presented by CD1d molecules, similar to glycosphingolipids pnas.org. While this relates to lipid presentation rather than direct enzymatic modulation, it highlights the complex interplay of various lipid species within the cell.

Sphingosine (B13886), a precursor to ceramide, has also been identified as a possible endogenous modulator of apoptotic DNA fragmentation jst.go.jp. This underscores the potential for various molecules within the sphingolipid pathway to influence cellular outcomes, which could indirectly impact enzymes like CGase that are part of this network.

The cellular environment, including factors like pH and temperature, also influences CGase activity, as it is a lysosomal enzyme with optimal activity at acidic pH ontosight.ai.

Mechanism-Based Inhibitor Design Principles

Mechanism-based inhibitors are valuable tools for studying enzyme function and can have therapeutic potential. For glycosidases, the class of enzymes to which this compound belongs (specifically, it is classified as a glycoside hydrolase, EC 3.2.1.123 ludger.com), inhibitor design often targets the catalytic mechanism. Glycosidases typically employ either an inverting or a retaining mechanism to cleave the glycosidic bond oup.com. Retaining glycosidases involve the formation of a covalent glycosyl-enzyme intermediate oup.com.

Mechanism-based inhibitors for glycosidases can exploit these catalytic steps. For retaining glycosidases, inhibitors might be designed to mimic the transition state or to form a stable covalent adduct with the catalytic nucleophile of the enzyme, thereby inactivating it oup.comresearchgate.net. Examples of such inhibitors for other glycosidases include compounds that trap the covalent glycosyl-enzyme intermediate researchgate.net.

Specific examples of mechanism-based inhibitors discussed in the context of glycosidases include 2-deoxy-2-fluoro-D-glycosyl fluorides, which can inactivate enzymes by forming a stable covalent intermediate researchgate.net. Another approach involves compounds that generate reactive carbon species that attack an enzymatic nucleophile oup.com.

While the provided information discusses mechanism-based inhibitors for glycosidases in general, and mentions the use of this compound in the context of analyzing glycosphingolipids pnas.orgjci.org, specific detailed principles for designing mechanism-based inhibitors solely for this compound are not explicitly elaborated. However, given that CGase is a glycoside hydrolase ludger.com, principles applicable to inhibiting other enzymes in this class, particularly those with a similar catalytic mechanism (if known for CGase), would likely be relevant.

In the broader context of sphingolipid metabolism, inhibitors targeting enzymes like glucosylceramide synthase (GCS) have been developed and studied for their therapeutic potential, for example, in the context of insulin (B600854) resistance nih.govresearchgate.net. These inhibitors, such as the iminosugar derivative N-(5′-adamantane-1′-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNM), aim to reduce the production of glycosphingolipids nih.govresearchgate.net. While GCS inhibitors affect the synthesis pathway, the principles of targeting specific enzymatic mechanisms are relevant to inhibitor design for enzymes in the degradation pathway like CGase.

Cellular Localization and Subcellular Trafficking

This compound is primarily known as a lysosomal enzyme ontosight.ai. Lysosomes are acidic organelles responsible for the degradation of various macromolecules, including glycosphingolipids ontosight.aiaai.org. The localization of CGase to lysosomes is crucial for its function in breaking down GSLs as part of the cellular catabolic machinery.

The trafficking of proteins to lysosomes is a complex process that often involves synthesis in the endoplasmic reticulum, transport through the Golgi apparatus, and sorting into vesicles that fuse with lysosomes aai.org. Specific sorting signals within the enzyme's sequence or modifications like mannose-6-phosphate (B13060355) tags can direct proteins to the lysosome.

Studies on the trafficking of other molecules involved in glycosphingolipid metabolism and related pathways provide insights into the mechanisms that might govern CGase localization. For example, CD1d molecules, which present lipid antigens including GSLs, are internalized from the cell surface and directed to late endosomes and lysosomes via a tyrosine-containing sequence motif in their cytoplasmic tails aai.org. This intracellular trafficking is required for the processing and presentation of complex exogenous antigens aai.org.

Glucosylceramide synthase (GCS), which synthesizes glucosylceramide, is known to be localized in the cis/medial Golgi apparatus d-nb.infobiomolther.org. This distinct localization from the lysosomal CGase highlights the compartmentalization of sphingolipid metabolism, with synthesis occurring in the ER/Golgi and degradation largely in the lysosomes.

The trafficking of glycosphingolipids themselves also involves internalization from the cell surface into endosomal compartments nih.gov. Internalized GSLs can be remodeled in late Golgi compartments, suggesting a dynamic movement of these lipids within the cell nih.gov. The cellular localization and trafficking of CGase must be coordinated with the delivery of its GSL substrates to the lysosome for efficient degradation.

Disruptions in cellular trafficking pathways, such as those involving Rho GTPases like Cdc42, have been shown to affect the transport of molecules that interact with glycolipid receptors like globotriaosyl ceramide (Gb3) molbiolcell.org. This indicates that the cellular machinery regulating vesicle transport and organelle targeting is important for processes involving glycosphingolipids and the enzymes that act upon them.

The precise mechanisms governing the trafficking of newly synthesized CGase to the lysosome and how this process is regulated are areas that would require specific investigation into the enzyme's sorting signals and the cellular machinery involved.

Biological Significance and Involvement in Cellular Processes

Role in Glycosphingolipid Metabolism and Cellular Homeostasis

Glycosphingolipids are complex lipids predominantly found in eukaryotic cell membranes, where their glycans protrude into the extracellular space. lipidmaps.orgciteab.comuni.lunih.govwikipedia.org They are integral to cellular homeostasis and participate in diverse functions, including cell signaling, differentiation, and immune responses. citeab.comuni.luwikipedia.orglipidmaps.org Maintaining a balance between the synthesis and degradation of GSLs is vital for proper cellular function. wikipedia.org

Ceramide glycanase directly influences intracellular ceramide levels through the hydrolysis of glycosphingolipids, adding to the pool of ceramide within the cell. guidetopharmacology.orglipidmaps.org Ceramide is a central molecule in sphingolipid metabolism and can be generated through several pathways: de novo synthesis, the sphingomyelinase pathway, and the salvage pathway. nih.govnih.govnih.govciteab.comuni.luguidetoimmunopharmacology.orgnih.govnih.gov The de novo pathway occurs in the endoplasmic reticulum, starting from serine and palmitoyl-CoA. nih.govnih.govnih.govciteab.comnih.govuni.lu The sphingomyelinase pathway involves the hydrolysis of sphingomyelin (B164518) by sphingomyelinases. nih.govnih.govnih.govuni.lunih.govwikipedia.orgfishersci.camitoproteome.org The salvage pathway recycles sphingosine (B13886) and other sphingoid bases, often derived from the breakdown of complex sphingolipids like GSLs, back into ceramide. nih.govnih.govciteab.comuni.lunih.govnih.gov

Ceramide itself is subject to further metabolism, including degradation by ceramidases, which hydrolyze ceramide into sphingosine and a free fatty acid. nih.govnih.govciteab.comnih.govnih.govresearchgate.net Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a key signaling molecule with functions often opposing those of ceramide. nih.govciteab.comguidetoimmunopharmacology.orgnih.govnih.govwikipedia.orgresearchgate.net By releasing ceramide from GSLs, CGase contributes to the substrate availability for these subsequent metabolic steps, thereby influencing the balance between ceramide, sphingosine, and S1P. guidetopharmacology.orgciteab.com This interplay highlights how CGase activity is integrated into the broader network of sphingolipid metabolism, impacting the levels of several bioactive lipid mediators.

This compound in Sphingolipid Signaling Pathways

Sphingolipids and their metabolites, particularly ceramide and sphingosine-1-phosphate, are recognized as potent bioactive molecules that participate in a variety of cellular signaling pathways. nih.govwikipedia.orgmitoproteome.org These pathways regulate crucial cellular functions. mitoproteome.org

Ceramide acts as a signaling molecule involved in various cellular processes, including growth, differentiation, and apoptosis. guidetopharmacology.orgresearchgate.net The generation of ceramide by this compound from glycosphingolipids directly contributes to the intracellular ceramide pool. guidetopharmacology.orglipidmaps.org Changes in ceramide levels can activate or modulate downstream signaling events. For instance, ceramide is known to activate intrinsic and extrinsic apoptotic pathways through receptor-independent mechanisms. wikipedia.org It can also affect signaling pathways involving protein phosphatases, such as PP2A, and can inhibit protein kinase B (Akt) signaling. nih.govnih.govnih.gov By influencing the concentration of ceramide, CGase activity can thus impact these downstream signaling cascades, affecting cellular responses to various stimuli. guidetopharmacology.org Research suggests that CGase plays a critical role in the regulation of ceramide levels in cells, which in turn affects cell signaling pathways. guidetopharmacology.org

The balance between ceramide and sphingosine-1-phosphate is often referred to as the "sphingolipid rheostat," where ceramide generally promotes growth arrest, differentiation, and apoptosis, while S1P tends to promote cell growth, proliferation, and survival. uni.lunih.govwikipedia.orgmitoproteome.orgresearchgate.net As an enzyme that generates ceramide from GSLs, this compound can influence this balance. guidetopharmacology.orglipidmaps.org By increasing ceramide levels, CGase activity can potentially favor cellular outcomes associated with higher ceramide concentrations, such as the induction of apoptosis or the inhibition of cell growth. guidetopharmacology.orguni.lunih.govwikipedia.orgresearchgate.net Studies have indicated that ceramide accumulation is associated with increased apoptotic cell death in certain contexts. researchgate.net The function of CGase is essential in maintaining cellular homeostasis and regulating various cellular processes, including apoptosis, cell growth, and differentiation, through its role in glycosphingolipid breakdown and subsequent ceramide generation. guidetopharmacology.org

Mechanistic Implications in Molecular Pathogenesis

Dysregulation of glycosphingolipid and ceramide metabolism has been implicated in the pathogenesis of various diseases. guidetopharmacology.orgwikipedia.orglipidmaps.orgciteab.com Altered this compound activity or expression can contribute to these pathological conditions by disrupting the normal turnover of GSLs and perturbing the balance of bioactive sphingolipids. guidetopharmacology.orgwikipedia.org For example, lysosomal storage disorders, such as Tay-Sachs and Gaucher's disease, result from the accumulation of undegraded GSLs due to deficiencies in lysosomal enzymes involved in their breakdown. lipidmaps.orgwikipedia.orglipidmaps.org While CGase is a lysosomal enzyme, its specific involvement in the pathogenesis of these particular disorders compared to other glycosidases would require further investigation. guidetopharmacology.orgwikipedia.org

However, dysregulation of CGase activity has been directly implicated in other diseases, including cancer and neurodegenerative disorders. guidetopharmacology.org Altered CGase expression has been observed in certain types of cancer, where it may contribute to the modulation of cell survival and death pathways, likely through its impact on ceramide levels and subsequent signaling. guidetopharmacology.org Research suggests that CGase plays a critical role in the regulation of ceramide levels, which are known to influence cancer cell survival and proliferation. guidetopharmacology.orgciteab.com Furthermore, studies highlight the importance of CGase in maintaining lysosomal function, and its dysfunction has been linked to neurodegenerative diseases. guidetopharmacology.org The precise mechanistic implications of altered CGase activity in these pathologies are an active area of research, focusing on how the resulting changes in GSL and ceramide metabolism contribute to disease progression. guidetopharmacology.orgciteab.com

Dysregulation in Lysosomal Dysfunction and Related Disorders

Lysosomes are essential organelles responsible for the degradation and recycling of various macromolecules, including sphingolipids like GSLs. CGase's localization within the lysosome underscores its role in the orderly breakdown of GSLs. nih.govnih.gov Proper lysosomal function is critical for cellular health, and defects in lysosomal enzymes can lead to the accumulation of undegraded substrates, resulting in lysosomal storage diseases (LSDs).

While CGase is involved in GSL degradation, classic LSDs involving GSL accumulation, such as Tay-Sachs disease and Gaucher's disease, are primarily caused by deficiencies in other specific lysosomal enzymes like Hexosaminidase A/B (for GM2 ganglioside) and Glucocerebrosidase (for glucosylceramide), respectively. citeab.comuni.luuni.lu These deficiencies lead to the pathological buildup of specific GSL substrates. CGase is sometimes utilized experimentally to cleave glycans from GSLs for analytical purposes in the study of these diseases. nih.govludger.comnih.gov

Dysregulation of CGase activity has been broadly implicated in neurodegenerative disorders. nih.gov However, it is important to note that direct human genetic disorders specifically caused by a deficiency in the enzyme classified as this compound (EC 3.2.1.123) have not been clearly established in the same manner as deficiencies in other lysosomal enzymes involved in sphingolipid metabolism, such as acid sphingomyelinase deficiency causing Niemann-Pick disease. uni.lu Research continues to explore the intricate roles of various enzymes in sphingolipid metabolism and their links to neurological conditions.

Association with Cellular Changes in Cancer

Alterations in sphingolipid metabolism, including changes in GSL and ceramide levels, are frequently observed in cancer cells and contribute to various aspects of tumor biology, such as uncontrolled proliferation, resistance to apoptosis, and altered cell signaling. uni.luuni.lu Dysregulation of CGase activity has been implicated in certain types of cancer, where it may influence cell survival and death pathways. nih.gov

Ceramide is generally considered to have pro-apoptotic and growth inhibitory properties. nih.govuni.lumitoproteome.org Enzymes that regulate ceramide levels and GSL synthesis play a significant role in determining cell fate in cancer. For instance, glucosylceramide synthase (GCS), which catalyzes the synthesis of glucosylceramide from ceramide, is often upregulated in multidrug-resistant cancer cells. nih.govuni.lunih.gov This upregulation can reduce intracellular ceramide levels by converting it into glucosylceramide, thereby promoting cell survival and resistance to chemotherapy-induced apoptosis. nih.govnih.gov

While CGase's function is to produce ceramide through GSL breakdown, the precise impact of CGase dysregulation on cancer progression is complex and likely depends on the specific cancer type and its interaction with other enzymes in the sphingolipid metabolic network, such as GCS and ceramidases (which degrade ceramide). uni.lu Altered expression or activity of CGase could shift the balance between GSLs and ceramide, influencing the signaling pathways that govern cell proliferation, survival, and the cellular response to therapeutic agents. Research findings suggest that manipulating sphingolipid metabolism, including enzymes involved in ceramide and GSL processing, holds potential as a therapeutic strategy in cancer. uni.luuni.lu

Advanced Methodologies for Ceramide Glycanase Research

Recombinant Expression and Protein Purification Strategies

The production of sufficient quantities of pure and active ceramide glycanase is a prerequisite for detailed biochemical and structural studies. To this end, various recombinant expression systems have been employed, each with its own set of advantages.

Expression Systems: Escherichia coli is a commonly used host due to its rapid growth and ease of genetic manipulation. However, as a prokaryotic system, it may not perform the post-translational modifications that are sometimes necessary for the proper folding and activity of eukaryotic enzymes. For this reason, eukaryotic expression systems such as yeast (e.g., Pichia pastoris) and insect or mammalian cell lines are also utilized, as they can provide a more native-like environment for protein folding and modification. For instance, recombinant human ceramide glucosyltransferase has been successfully expressed in a cell-free system. abcam.com

Purification Strategies: Following expression, a multi-step purification process is typically required to isolate the this compound from the host cell proteins. A common initial step is affinity chromatography, often using a tag (e.g., a polyhistidine-tag) engineered into the recombinant protein. This is followed by other chromatographic techniques that separate proteins based on different physicochemical properties. These can include ion-exchange chromatography, which separates proteins based on their net charge, and size-exclusion chromatography, which separates them based on their size and shape. Hydrophobic interaction chromatography can also be employed. For example, the purification of a recombinant Pseudomonas ceramidase involved nickel-nitrilotriacetic acid affinity, phenyl-Sepharose, and Q-Sepharose column chromatography. nih.gov Similarly, human acid ceramidase has been purified using a sequence of octyl-Sepharose, concanavalin (B7782731) A-Sepharose, blue-Sepharose, and DEAE-cellulose chromatography. nih.govresearchgate.net

Table 1: Comparison of Recombinant Expression Systems for this compound

Expression SystemAdvantagesDisadvantages
Escherichia coli Rapid growth, high yield, low cost, easy genetic manipulation.Lack of post-translational modifications, potential for inclusion body formation.
Yeast (Pichia pastoris) Capable of some post-translational modifications, high cell density culture, strong inducible promoters.Hyper-glycosylation may occur, which can differ from native glycosylation patterns.
Insect Cells (e.g., Sf9) Good for complex proteins, high levels of expression, proper protein folding.More expensive and time-consuming than prokaryotic systems.
Mammalian Cells (e.g., CHO, HEK293) Provides the most native-like environment for protein folding and post-translational modifications.Lower yields, high cost, more complex culture conditions.
Cell-Free Systems Rapid expression, allows for incorporation of unnatural amino acids. abcam.comLower yields, high cost. abcam.com

Enzymatic Assay Development and Optimization

Accurate and reliable enzymatic assays are essential for characterizing the activity of this compound and for screening potential inhibitors. A variety of assay formats have been developed, each with its own strengths and applications.

Radiometric assays have traditionally been a sensitive method for measuring this compound activity. nih.gov These assays typically use a radiolabeled substrate, and the enzymatic reaction is monitored by detecting the release of a radiolabeled product. For example, radiolabeled sphingosine (B13886) has been used to study this compound activity in cancer cells. nih.gov

Spectrophotometric assays offer a non-radioactive alternative and are often more amenable to high-throughput screening. These assays can be based on the production of a chromogenic or fluorogenic product. For instance, fluorescently labeled ceramide analogs can be used as substrates, and the increase in fluorescence upon product formation can be measured. nih.govspringernature.com

To probe the catalytic mechanism of this compound and to understand its substrate specificity, a variety of substrate analogs have been synthesized. These analogs can be designed to mimic the transition state of the reaction or to contain modifications that allow for the trapping of reaction intermediates. For example, analogs of the dihydroceramide (B1258172) desaturase inhibitor GT11 have been synthesized to study the structure-activity relationships of enzyme inhibition.

Applications in Glycosphingolipid Structural Analysis

This compound is a valuable tool for the structural analysis of glycosphingolipids (GSLs), a complex class of lipids that play important roles in various cellular processes. nih.gov The enzyme specifically cleaves the glycosidic linkage between the glycan headgroup and the ceramide lipid moiety, allowing for the separate analysis of these two components. chemrxiv.org

The enzymatic release of glycans from GSLs by this compound is a key step in their structural characterization by mass spectrometry. springernature.comnih.gov Once released, the glycans can be analyzed by various MS techniques, such as matrix-assisted laser desorption/ionization (MALDI) or electrospray ionization (ESI), to determine their mass and fragmentation patterns. nih.gov This information can be used to deduce the sequence and branching pattern of the glycan chain. Native mass spectrometry, which analyzes proteins and their complexes in their folded state, can also be combined with enzymatic dissection to unravel the heterogeneity of glycoforms. nih.gov

Following the enzymatic release of the glycan, the remaining ceramide moiety can be analyzed by chromatographic techniques such as high-performance liquid chromatography (HPLC). nih.govcreative-proteomics.comnih.gov Reverse-phase HPLC is commonly used to separate different ceramide species based on the length and saturation of their fatty acid chains. nih.govacs.orgnih.gov The separated ceramides (B1148491) can then be detected by various methods, including UV absorbance, fluorescence, or mass spectrometry, allowing for their quantification and detailed structural characterization. creative-proteomics.comnih.gov

Table 2: Techniques for the Analysis of this compound and its Products

TechniqueApplicationInformation Obtained
Radiometric Assays Measurement of enzyme activity.Quantitative measure of reaction rate. nih.gov
Spectrophotometric Assays Measurement of enzyme activity, high-throughput screening.Quantitative measure of reaction rate, amenable to automation. nih.gov
Mass Spectrometry (MS) Structural analysis of glycans and ceramides.Molecular weight, fragmentation patterns, sequence and branching of glycans. springernature.comnih.govnih.govnih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Separation and quantification of ceramides and other deglycosylated products.Retention time, peak area (for quantification), separation of different lipid species. nih.govcreative-proteomics.comnih.govnih.govnih.govresearchgate.net

Targeted Mutagenesis and Directed Evolution Studies for Functional Probing

Targeted Mutagenesis involves the precise alteration of the enzyme's amino acid sequence at specific, predetermined sites. By substituting key residues, particularly within the active site, researchers can probe their individual contributions to substrate binding and catalysis. For instance, studies on related glycosidases have shown that mutating a single amino acid can significantly shift substrate preference. nih.gov In the context of this compound, site-directed mutagenesis could be used to identify residues critical for recognizing the ceramide moiety versus the glycan chain, or those that govern the enzyme's processivity. While extensive mutagenesis studies specifically on this compound are not widely documented, the principles are well-established within the broader field of glycoside hydrolases. nih.gov Research into other enzymes involved in ceramide metabolism, such as ceramide synthases, has utilized targeted mutations to dissect catalytic functions. uni-bonn.de

The following table illustrates potential outcomes of targeted mutagenesis on a hypothetical this compound, based on established principles in enzymology.

Mutation Target (Residue) Hypothesized Location Type of Substitution Potential Functional Outcome
Aspartic Acid / Glutamic AcidCatalytic SiteTo Alanine (non-polar)Abolition of hydrolytic activity, confirming its role as a catalytic nucleophile or acid/base.
Tryptophan / TyrosineSubstrate-binding pocketTo Alanine (non-polar)Reduced affinity for the glycan portion of the substrate, indicating a role in carbohydrate binding via stacking interactions.
Leucine / IsoleucineHydrophobic pocketTo Arginine (charged)Decreased binding of the lipid (ceramide) portion, confirming its role in accommodating the acyl chains.
Serine / ThreonineNear active siteTo Cysteine (reactive)Potential for introducing new catalytic activities or allowing for site-specific chemical modification.

Directed Evolution takes a different approach by mimicking natural selection in a laboratory setting. This process involves generating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) and subjecting them to a high-throughput screening or selection process to identify mutants with desired improvements. mdpi.commdpi.com This technique is particularly useful for enhancing traits like thermal stability, altering pH optimum, or evolving novel substrate specificities without prior knowledge of the enzyme's detailed structure. mdpi.combiorxiv.org For this compound, directed evolution could be applied to create variants that can cleave unnatural glycosphingolipids or operate efficiently in organic solvents for synthetic applications. The development of efficient high-throughput screening methods is crucial for the success of directed evolution campaigns. researchgate.net

Enzymatic Synthesis Applications via Transglycosylation and Reverse Hydrolysis

Beyond its native hydrolytic function, this compound (specifically Endoglycoceramidase or EGCase) is a valuable biocatalyst for the synthesis of complex glycosphingolipids and related neoglycoconjugates. nih.govnih.gov This synthetic capability is primarily achieved through two key reaction types: transglycosylation and reverse hydrolysis.

Transglycosylation is a kinetically controlled reaction where the enzyme cleaves the glycosidic bond of a donor glycosphingolipid and transfers the entire oligosaccharide chain to an acceptor molecule other than water. nih.gov This process allows for the creation of novel glycolipids and glycoconjugates that can be difficult to produce through traditional chemical synthesis. Research on the endoglycoceramidase from the jellyfish Cyanea nozakii has demonstrated its broad utility in transglycosylation reactions. nih.gov The enzyme can utilize various complex gangliosides as donors and transfer their sugar chains to different acceptors, including simple alcohols or fluorescently tagged ceramides. nih.gov This methodology is particularly useful for producing labeled glycosphingolipids for use as probes in cell biology research. nih.gov

The table below summarizes documented transglycosylation reactions catalyzed by endoglycoceramidase. nih.gov

Oligosaccharide Donor Acceptor Molecule Synthesized Product
GM1 gangliosideMethanolAlkyl-GM1 oligosaccharides
GM1 ganglioside1-HexanolAlkyl-GM1 oligosaccharides
GD1b gangliosideMethanolAlkyl-GD1b oligosaccharides
GT1b gangliosideMethanolAlkyl-GT1b oligosaccharides
Various glycosphingolipidsNBD-ceramide (fluorescent)NBD-labeled glycosphingolipids

Reverse Hydrolysis involves shifting the thermodynamic equilibrium of the enzyme's normal reaction to favor synthesis over cleavage. nih.gov In this reaction, this compound catalyzes the direct condensation of a free oligosaccharide with a ceramide molecule to form a glycosphingolipid. researchgate.net This approach provides a straightforward method for synthesizing specific glycosphingolipids from their basic components. For example, the endoglycoceramidase from C. nozakii has been shown to successfully condense lactose (B1674315) with ceramide to generate lactosylceramide. nih.gov Similarly, the reverse hydrolysis capabilities of other sphingolipid-metabolizing enzymes, like ceramidases, have been well-characterized for synthesizing ceramides from sphingosine and fatty acids. nih.govdrugbank.com These enzymatic synthesis strategies highlight the versatility of this compound as a tool for the chemoenzymatic production of valuable and complex biomolecules. nih.gov

The table below details an example of a reverse hydrolysis reaction. nih.gov

Oligosaccharide Donor Lipid Acceptor Synthesized Product
LactoseCeramideLactosylceramide

Evolutionary and Comparative Aspects of Ceramide Glycanase

Phylogenetic Analysis and Evolutionary Relationships within Glycoside Hydrolase Family 5

Ceramide glycanase is classified within the Glycoside Hydrolase Family 5 (GH5), a large and functionally diverse family of enzymes. wikipedia.orgnih.gov The GH5 family belongs to the GH-A clan, a major group of related glycoside hydrolase families that share a common evolutionary ancestor. cazypedia.org Enzymes in this clan are characterized by a conserved three-dimensional structure known as an (α/β)8 barrel, or TIM barrel, and they employ a retaining mechanism for catalysis. cazypedia.orgnih.gov

Phylogenetic analyses of the GH5 family reveal a complex evolutionary history, with the family branching into at least 51 distinct subfamilies. nih.gov This classification, based on sequence similarity, helps to group enzymes with related substrate specificities and provides a framework for predicting the function of newly discovered proteins. nih.gov The GH5 family encompasses a wide array of enzymatic activities, including cellulases, mannanases, and xylanases, which primarily act on polysaccharides. wikipedia.org

The presence of this compound within this family illustrates a fascinating example of evolutionary adaptation. The ancestral GH5 enzyme likely acted on simple polysaccharides. Over time, gene duplication and subsequent mutations allowed for the divergence of function, leading to enzymes like this compound that evolved the specific ability to recognize and cleave the complex linkage in glycosphingolipids. nih.gov This is supported by sequence analysis of this compound II from the bacterium Rhodococcus sp., which contains a consensus sequence characteristic of the GH5 family (historically known as cellulase (B1617823) family A), directly linking it to polysaccharide-degrading ancestors. nih.gov The evolution of this specificity required the development of a catalytic site capable of accommodating the hydrophobic ceramide portion of the substrate while still recognizing the glycosidic bond.

Conservation of this compound across Diverse Biological Kingdoms

Enzymes belonging to the Glycoside Hydrolase Family 5 are widely distributed across all three domains of life: Archaea, Bacteria, and Eukarya. cazypedia.org However, the specific activity of this compound has, to date, been primarily identified and characterized in the Bacteria and Eukarya kingdoms.

Bacteria: The most extensively studied ceramide glycanases are from bacteria of the genus Rhodococcus. nih.gov These microorganisms are a rich source of the enzyme, producing multiple isoforms that have become vital tools in glycobiology research. nih.gov The presence of this enzyme in bacteria suggests a role in nutrient acquisition or in the interaction with host organisms by modifying cell surface glycosphingolipids.

Eukarya: Within the eukaryotic domain, this compound activity has been identified in invertebrates. For instance, the enzyme has been isolated and characterized from the North American leech, Macrobdella decora, and the earthworm, Lumbricus terrestris. In the earthworm, the enzyme is found predominantly in the muscle tissue. The existence of this compound in these animals points to endogenous roles in sphingolipid metabolism and turnover.

Archaea: While the GH5 family is present in Archaea, the specific activity of this compound has not yet been reported in this kingdom. cazypedia.orgresearchgate.net Archaea possess complex glycobiology, including protein glycosylation, but the enzymes involved in their specific sphingolipid metabolism remain an area for future investigation. nih.govnih.gov

The known distribution of this compound suggests that this enzymatic function may have evolved independently in different lineages or been subject to horizontal gene transfer, particularly among microorganisms.

Divergence in Substrate Specificity and Catalytic Properties among Orthologs

A significant feature of ceramide glycanases is the divergence in their substrate preferences and catalytic properties, which is observed both between enzymes from different species (orthologs) and among different versions of the enzyme within a single organism (isoforms).

The bacterium Rhodococcus sp. produces at least three distinct isoforms (I, II, and III) with differing substrate specificities. EGCase I and II can hydrolyze a wide range of glycosphingolipids, including those of the ganglio- and lacto-series. However, their efficiency varies on certain substrates; for example, EGCase I is significantly more active against globo-series glycosphingolipids than EGCase II. In contrast, EGCase III is a specialized enzyme that hydrolyzes gala-type glycosphingolipids, which are resistant to the other two isoforms.

The enzymes found in eukaryotes also show broad but distinct specificities. The this compound from the leech Macrobdella decora acts on a wide array of glycosphingolipids. Similarly, the enzyme from the earthworm Lumbricus terrestris has been shown to cleave numerous glycosphingolipids, including LacCer, GbOse3Cer, GbOse4Cer, and various gangliosides like GM1, GM2, and GM3.

This divergence extends to their catalytic properties, such as optimal pH. The enzyme from the earthworm exhibits a clear acidic pH optimum, functioning best between pH 4.0 and 4.5. In contrast, the enzymes from Rhodococcus are typically assayed at a slightly less acidic pH of 5.0 to 5.5. This difference in pH optima likely reflects the distinct physiological environments in which these enzymes operate.

Comparative Substrate Specificity of this compound Orthologs and Isoforms
Enzyme SourceEnzymeGanglio-series (e.g., GM1a)Lacto-seriesGlobo-seriesGala-series
Rhodococcus sp.EGCase IActiveActiveActiveInactive
EGCase IIActiveActiveLow ActivityInactive
EGCase IIIInactiveInactiveInactiveActive
Lumbricus terrestris (Earthworm)This compoundActiveActiveActiveNot Determined
Macrobdella decora (Leech)This compoundActiveActiveActiveNot Determined
Comparison of Catalytic Properties
Enzyme SourcePropertyValue
Rhodococcus sp. (EGCase II)Optimal pH~5.0 - 5.5
Km (for GM3)47 µM
Lumbricus terrestris (Earthworm)Optimal pH4.0 - 4.5

Emerging Research Directions and Unanswered Questions in Ceramide Glycanase Biology

Elucidation of Mammalian Ceramide Glycanase Identity and Comprehensive Function

Despite the utility of CGase purified from sources like the medicinal leech (Hirudo medicinalis) for in vitro studies and glycosphingolipid analysis, the definitive identification and comprehensive functional characterization of an endogenous mammalian this compound have been challenging. Research has indicated the presence of CGase-like activities in mammalian tissues, such as rabbit and rat mammary tissues, with enzymatic properties comparable to the leech enzyme. indexcopernicus.com These activities have been partially purified, and proteins exhibiting CGase activity have been identified with molecular masses around 54 kDa and, in some fractions, 98 kDa, as detected by immunostaining with anti-CGase antibodies. indexcopernicus.com

The hydrophobic nature of mammalian CGase activities has been noted, requiring the presence of detergents for optimal activity. indexcopernicus.com Unlike some other enzymes, mammalian CGase activity does not appear to depend on divalent cations, although certain metal ions like Hg2+, Zn2+, and Cu2+ have shown inhibitory effects. indexcopernicus.com Inhibitors such as D- and L-PDMP and their higher analogue PPMP, as well as alkyl amines with longer chains, have also been found to inhibit both rat and rabbit CGase activities. indexcopernicus.com

The precise identity of the gene(s) encoding mammalian CGase and the full spectrum of its endogenous substrates and biological roles in mammals are still under active investigation. While ceramide is a product of CGase activity and is known to mediate various cellular events like signal transduction and apoptosis, the direct role of endogenous mammalian CGase in development, metastasis, and cellular regulation is anticipated but requires further clarification. indexcopernicus.com The ability to identify and measure GSLs is important for research in developmental neurobiology and lysosomal storage diseases, highlighting the significance of understanding the enzymes involved in their metabolism, including CGase. ludger.comludger.com

Advanced Structural and Mechanistic Investigations of Novel Isoforms

Structural and mechanistic studies are crucial for understanding how this compound enzymes function at a molecular level. While structural information for mammalian ceramide synthases (CerS), which are involved in ceramide formation, has been emerging, providing insights into substrate binding and catalytic mechanisms, similar detailed structural data for mammalian this compound isoforms are less established. embopress.orgmdpi.com

Research into glycosyltransferases, enzymes that form glycosidic bonds (the reverse reaction of glycanases), has provided structural insights into carbohydrate-active enzymes. researchgate.net However, the specific structural features and catalytic mechanisms of potential novel mammalian CGase isoforms remain an area requiring advanced investigation. Understanding the three-dimensional structure of these enzymes, their active sites, and how they interact with various glycosphingolipid substrates is essential for elucidating their specificities and regulatory mechanisms.

Studies on related enzymes, such as human neutral ceramidase, which cleaves the amide bond in ceramide, have provided structural data revealing hydrophobic active site pockets and insights into ceramide recognition. nih.gov Such studies offer valuable frameworks for investigating the structure and mechanism of this compound, which interacts with both the ceramide and glycan portions of GSLs.

Development of Novel Research Probes and Enzymatic Tools

The development of novel research probes and enzymatic tools is critical for advancing the study of this compound activity and its biological roles. Existing methods for analyzing GSLs often involve the use of this compound, typically from non-mammalian sources like the medicinal leech, to release glycans for subsequent analysis by techniques such as HPLC. parkinsonsroadmap.orgparkinsonsroadmap.orgresearchgate.net Fluorescent labeling, for instance, using compounds like anthranilic acid (2-AA), is employed to detect the released oligosaccharides. parkinsonsroadmap.orgparkinsonsroadmap.orgresearchgate.net

There is a need for the development of new probes that can specifically target and report on the activity of potential mammalian CGase isoforms in complex biological environments. Activatable optical probes have shown promise in detecting enzyme activity by generating a signal upon enzymatic cleavage of a substrate. nih.gov Designing such probes for mammalian this compound would enable real-time monitoring of its activity in cells and tissues.

Furthermore, the creation of highly specific inhibitors or activators for mammalian CGase isoforms would be invaluable research tools to dissect their functions in various cellular processes and pathways. While inhibitors of mammalian CGase activity have been observed, the development of isoform-specific modulators requires a deeper understanding of the enzymes themselves. indexcopernicus.com Enzymatic tools based on recombinant mammalian CGase, once identified and characterized, would also facilitate in vitro studies and potentially enable novel chemo-enzymatic synthesis approaches for glycosphingolipids. oup.comualberta.ca

Deeper Understanding of In Vivo Biological Roles and Inter-Pathway Connections

The in vivo biological roles of this compound in mammals are not yet fully understood. While ceramide and glycosphingolipids are known to be involved in numerous cellular processes, including cell signaling, membrane organization, cell-cell recognition, and apoptosis, the specific contribution of endogenous CGase-mediated GSL catabolism to these events requires further investigation. nih.govresearchgate.netfrontiersin.orgnih.gov

Research suggests that ceramide, a product of CGase activity, acts as a key mediator in signaling pathways related to apoptosis, cell growth, and differentiation. nih.govfrontiersin.org Glycosphingolipids themselves play important roles in developmental neurobiology and are implicated in lysosomal storage diseases. ludger.comludger.com Understanding how mammalian CGase activity influences the balance of GSLs and ceramides (B1148491) is crucial for deciphering its impact on these processes.

Furthermore, exploring the connections between mammalian CGase activity and other related metabolic pathways, such as those involving ceramidases (which hydrolyze ceramide into sphingosine (B13886) and fatty acid) and ceramide synthases, is essential for a comprehensive understanding of sphingolipid metabolism and its regulation. researchgate.netfrontiersin.orgresearchgate.net Studies in other organisms, like the mussel Mytilus galloprovincialis, have identified this compound and ceramidase as tightly associated enzymes involved in generating signaling factors and energy sources. researchgate.net Investigating such potential associations and the interplay between these enzymes in mammalian systems is a key area of future research. The role of GSLs in neuroinflammation and their connections with signaling pathways also highlight the potential broader implications of this compound activity. researchgate.net

Table 1: Chemical Compounds and PubChem CIDs

Compound NamePubChem CID
Ceramide74945544
O3-Sulfonylgalactose444635
Anthranilic acid (2-AA)228
Sphingosine5281395
Sphingosine-1-phosphate60073
Glucosylceramide189885
Galactosylceramide24666
Lactosylceramide173844
Ganglioside GM124145
Ganglioside GM25352939
Ganglioside GM324146
Ganglioside GD1a160083
Ganglioside GD1b160084
Ganglioside GD324776
Ganglioside GT1b160086
Ceramide Trihexoside5352937

Data Table: Mammalian this compound Activity Characteristics

CharacteristicObservation in Rabbit and Rat Mammary Tissues indexcopernicus.com
Optimal Activity RequirementPresence of detergent
Divalent Cation DependenceNot dependent
Inhibitory Metal IonsHg2+, Zn2+, Cu2+
Inhibitors ObservedD- and L-PDMP, PPMP, Alkyl amines (C12 and higher)
Partially Purified MW~54 kDa, also 98 kDa in some fractions

Data Table: this compound Substrate Specificity (from Hirudo medicinalis) ludger.com

SubstrateCleavage Efficiency (%)
GM2, GM3, GD3, GD1a, GD1b> 95
GM1, GT1b, CTH, LacCer> 90
GlcCer> 20
GA1, GM2(Gc), GA2Not determined

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.